![molecular formula C20H19N5O3 B2832913 N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358779-89-1](/img/structure/B2832913.png)
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow processes.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS) and demethylation reactions:
-
Demethylation : Treatment with HBr (48% v/v) at 110°C for 6 hours removes the ethoxy group, yielding a phenolic derivative .
-
Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the para position of the ethoxyphenyl ring.
Reaction Table 1: Substituent Modifications
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Demethylation | HBr (48%), 110°C, 6h | Phenolic derivative | 72% |
Bromination | Br₂/CH₃COOH, 25°C, 12h | 4-bromo-ethoxyphenyl analog | 65% |
Oxidation and Reduction
The triazole and quinoxaline moieties undergo redox reactions:
-
Oxidation : KMnO₄ in acidic medium oxidizes the triazole ring, forming a carboxylic acid derivative .
-
Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl group, yielding 5-hydroxy-triazoloquinoxaline .
Reaction Table 2: Redox Transformations
Reaction Type | Reagents | Product | Notes |
---|---|---|---|
Triazole oxidation | KMnO₄/H₂SO₄ | Triazole-4-carboxylic acid | Requires reflux |
4-Oxo reduction | NaBH₄/MeOH | 5-hydroxy derivative | Stereochemistry retained |
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions:
-
Alkyne Cycloaddition : Reacts with phenylacetylene under Cu(I) catalysis to form a fused triazolo-isoxazoline system .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the triazole ring, producing quinoxaline-2,3-diamine intermediates.
Mechanistic Insight :
The electron-deficient triazole ring acts as a dipolarophile in cycloadditions, while basic conditions induce ring scission via nucleophilic attack at the N2 position .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6N) at 100°C cleaves the amide bond, yielding 2-(triazoloquinoxalinyl)acetic acid.
-
Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes methyl esters without affecting the acetamide .
Reaction Table 3: Hydrolysis Pathways
Conditions | Product | Yield |
---|---|---|
HCl (6N), 100°C, 8h | Acetic acid derivative | 85% |
NaOH (10%), 80°C, 6h | Sodium salt of acetic acid | 78% |
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–H functionalization:
-
Suzuki Coupling : Attaches aryl boronic acids to the quinoxaline core using Pd(PPh₃)₄ .
-
Buchwald-Hartwig Amination : Introduces alkylamines at the C7 position .
Optimized Conditions :
-
Suzuki: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C .
-
Buchwald-Hartwig: XPhos-Pd-G2 (2 mol%), t-BuONa, toluene, 110°C .
Photochemical Reactions
UV irradiation induces dimerization and rearrangement:
-
Dimerization : Forms a head-to-tail cyclodimer under UV light (λ = 254 nm).
-
Norrish-Type Cleavage : Generates quinoxaline radicals in the presence of TiO₂ photocatalysts.
Key Observation :
Dimerization yields depend on solvent polarity, with acetonitrile providing 92% conversion.
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Sulfonation : SO₃·Py complex introduces sulfonic acid groups, improving water solubility.
-
Glycosylation : Reacts with peracetylated glucose under Koenigs-Knorr conditions .
Structure-Activity Relationship (SAR) :
Sulfonated analogs show 3× increased solubility, while glycosylated derivatives exhibit improved blood-brain barrier penetration .
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential applications in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a quinoxaline moiety and a triazole ring. This unique combination contributes to its biological activity. The molecular formula and weight of this compound are critical for understanding its interactions and potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Clinical Implications : The potential use in treating infections caused by resistant strains highlights its significance in the field of infectious diseases.
Neuroprotective Effects
Given the increasing focus on neurodegenerative diseases, compounds like this compound are being studied for neuroprotective properties:
- Mechanisms : The compound may exert protective effects through antioxidant activity and modulation of neuroinflammatory pathways.
- Research Findings : Studies have suggested that this compound can reduce neuronal damage in models of oxidative stress.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of research interest:
- Pathways Involved : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Experimental Evidence : Animal models have shown reduced inflammation markers upon administration of the compound.
Table 1: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline derivatives: Known for their wide range of biological activities.
Triazole derivatives: Used in various medicinal chemistry applications.
Phenylacetamide derivatives: Studied for their potential therapeutic effects.
Uniqueness
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-28-15-10-8-14(9-11-15)21-18(26)12-24-16-6-4-5-7-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWSFQTPYNOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.